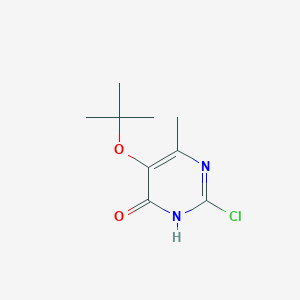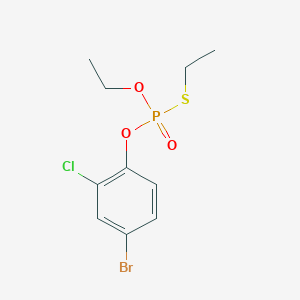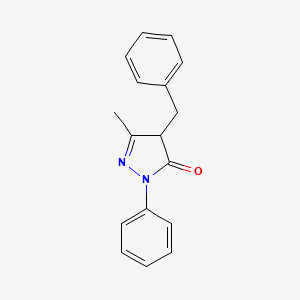
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one: is an organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties. This specific compound features a benzyl group at the 4-position, a methyl group at the 3-position, and a phenyl group at the 1-position, contributing to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form ethyl 4-benzyl-3-oxobutanoate.
Cyclization: The intermediate ethyl 4-benzyl-3-oxobutanoate undergoes cyclization with phenylhydrazine to form 4-benzyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of 4-Benzyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazolone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl groups, introducing various functional groups and modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Pyrazolone derivatives with oxidized functional groups.
Reduction: Reduced pyrazolone compounds with altered carbonyl groups.
Substitution: Functionalized pyrazolone derivatives with new substituents.
Aplicaciones Científicas De Investigación
4-Benzyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of 4-Benzyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, pain, and cellular metabolism, leading to its observed pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Benzyl-3-methyl-1-phenyl-2-pyrazolin-5-one: Similar structure but with a different substitution pattern.
3-Methyl-1-phenyl-2-pyrazolin-5-one: Lacks the benzyl group, resulting in different chemical properties.
4-Benzyl-1-phenyl-2-pyrazolin-5-one: Similar but without the methyl group at the 3-position.
Uniqueness
4-Benzyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Propiedades
Número CAS |
40040-65-1 |
|---|---|
Fórmula molecular |
C17H16N2O |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
4-benzyl-5-methyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C17H16N2O/c1-13-16(12-14-8-4-2-5-9-14)17(20)19(18-13)15-10-6-3-7-11-15/h2-11,16H,12H2,1H3 |
Clave InChI |
RYGSWLNQJYEQQO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=O)C1CC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


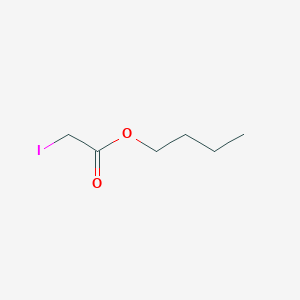

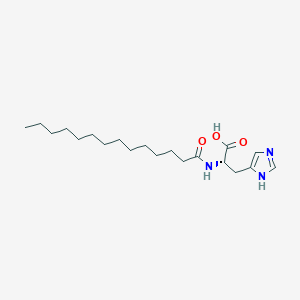

![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12923768.png)
![2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate](/img/structure/B12923777.png)
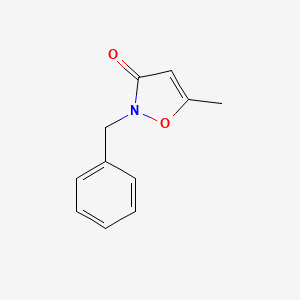
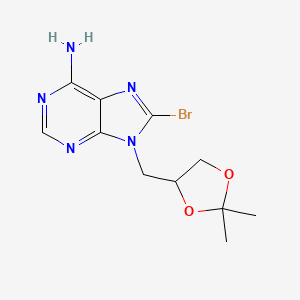
![(2RS)-2-[2-(Dimethylamino)ethyl]indan-1-one Hydrochloride](/img/structure/B12923804.png)
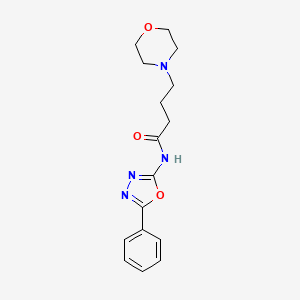
![(2S)-2-amino-4-{6-[(3-methylbut-2-en-1-yl)amino]-3H-purin-3-yl}butanoic acid](/img/structure/B12923813.png)

